4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

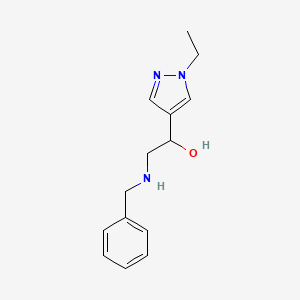

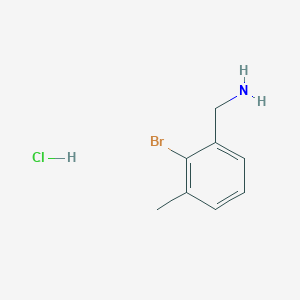

“4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H14ClN3. It has a molecular weight of 223.70 g/mol . The compound is made up of two component compounds: 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline and hydrochloric acid .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” can be represented by the InChI code:InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H . This compound has a topological polar surface area of 43.8 Ų and a complexity of 187 . Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 223.0876252 g/mol . The compound has a heavy atom count of 15 .Applications De Recherche Scientifique

1. Use as Nitrification Inhibitors in Agriculture

- Application Summary: Dimethylpyrazole-based compounds, such as 3,4-dimethylpyrazole phosphate (DMPP) and 2-(3,4-dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA), are used as nitrification inhibitors (NIs) in agriculture. They help reduce N2O emissions and maintain soil NH4+ for a longer time .

- Methods of Application: These NIs are applied to the soil to suppress soil-nitrifier activity and decrease Nitrogen losses .

- Results: Although both NIs have been proven to be effective in inhibiting soil nitrification, their exact mode of action has not been confirmed .

2. Synthesis of Heterocyclic Amino Acids

- Application Summary: Compounds similar to “4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride” are used in the synthesis of heterocyclic amino acids .

- Methods of Application: The compound is synthesized through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .

- Results: The synthesized compound was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .

3. Catalytic Activity in Oxidation Reactions

- Application Summary: Pyrazole-based ligands, similar to the compound you mentioned, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

4. Antileishmanial and Antimalarial Activities

- Application Summary: Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

- Methods of Application: The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

- Results: The compounds displayed superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

5. Catalytic Processes Relating to Catecholase Activity

- Application Summary: Pyrazole-based ligands, similar to the compound you mentioned, have been synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .

- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .

- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

6. Antimicrobial and Antitumor Activities

- Application Summary: Pyrazole and imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: These compounds are synthesized and tested in vitro for their biological activities .

- Results: The results vary depending on the specific compound and the biological activity being tested .

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11;/h3-7H,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYMFYOPIXHRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)

![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)

![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)

![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)